Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-
CAS No.: 94042-08-7
Cat. No.: VC21131640
Molecular Formula: C₆H₁₈N₄O₈Pt
Molecular Weight: 469.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 94042-08-7 |
---|---|
Molecular Formula | C₆H₁₈N₄O₈Pt |
Molecular Weight | 469.31 g/mol |
IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate |
Standard InChI | InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1 |
Standard InChI Key | GENQRBLPJNTJBE-RQDPQJJXSA-N |
Isomeric SMILES | C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
SMILES | C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Canonical SMILES | C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] |
Chemical Structure and Properties
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- is a platinum(II) complex with the chemical formula C6H18N4O8Pt and a molecular weight of 469.31 . The compound features a central platinum(II) atom coordinated with a chiral (R,R)-1,2-cyclohexanediamine ligand and two aqua ligands, balanced by two nitrate counterions . This specific stereochemical configuration is crucial to the compound's biological activity and distinguishes it from other platinum complexes with different stereoisomers.
Physical Characteristics
In its pure form, Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- appears as an off-white to beige solid . The compound exhibits solubility in several organic solvents including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), which facilitates its use in laboratory research and pharmaceutical preparations . For optimal stability, the compound should be stored at temperatures between 2-8°C, protected from air and light exposure, and either refrigerated or frozen to prevent degradation . These storage requirements are important for maintaining the compound's chemical integrity and biological activity over time.
Stereochemistry and Nomenclature
The compound is identified in chemical databases by its CAS number 94042-08-7 and is known by several systematic names reflecting its structure . These include (SP-4-2)-Diaqua[(1R,2R)-1,2-cyclohexanediamine-κN,κN']platinum(2+) Dinitrate, [SP-4-2-(1R-trans)]-Diaqua(1,2-cyclohexanediamine-N,N')platinum(2+) Dinitrate, and Diaquo[trans-(-)-1,2-cyclohexanediamine]platinum(II) Dinitrate . The (R,R) designation in the name refers to the absolute configuration of the two stereogenic centers in the cyclohexanediamine ligand, indicating that both centers have the R configuration according to the Cahn-Ingold-Prelog priority rules.
Chemical Properties Data
Synthesis and Characterization Methods
The synthesis of Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- requires precise chemical procedures to ensure the correct stereochemistry and structural purity of the final product. The compound is typically prepared through reaction sequences that involve careful coordination of the chiral diamine ligand to the platinum center under controlled conditions.
Synthetic Approaches
Biological Activity and Research Findings
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- exhibits significant biological activity that makes it relevant for cancer research and potential therapeutic applications. As a platinum-based compound, it shares some mechanistic similarities with established platinum anti-cancer drugs while possessing unique properties related to its specific structure.
Anti-cancer Properties
Research indicates that Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- possesses cytotoxic activity against various cancer cell lines, including those from ovarian, colon, and lung cancers . This activity is believed to stem from the compound's ability to interact with DNA in a manner similar to other platinum-based drugs, forming DNA adducts that disrupt cellular processes and ultimately lead to cell death. The specific stereochemistry of the (R,R)-cyclohexanediamine ligand appears to play a crucial role in this activity, influencing how the compound interacts with DNA and potentially affecting its spectrum of activity against different cancer types.
Mechanism of Action
While the detailed mechanism of action of Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- continues to be investigated, it likely follows general principles established for platinum-based anti-cancer compounds. The aqua ligands in the compound can be displaced in physiological environments, creating reactive platinum species capable of binding to DNA bases, particularly guanine. This binding can lead to the formation of intrastrand and interstrand crosslinks that distort the DNA structure, inhibit DNA replication and transcription, and trigger cellular responses including cell cycle arrest and apoptosis (programmed cell death).
Applications in Cancer Research
The unique properties of Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- position it as a valuable compound for several applications in cancer research and potential therapeutic development.
As a Synthetic Intermediate
One of the primary applications of Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- is as an intermediate in the synthesis of oxaliplatin, an established anti-cancer drug approved for clinical use in colorectal cancer treatment . This relationship highlights the compound's importance in pharmaceutical manufacturing processes and medicinal chemistry research. The synthesis of oxaliplatin from this precursor involves the replacement of the nitrate groups with an oxalate ligand through carefully controlled chemical reactions. Optimization of this synthetic pathway can contribute to more efficient production of oxaliplatin, potentially reducing costs and improving availability of this important chemotherapeutic agent.
Dual Therapeutic and Imaging Applications
Research suggests that Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- has potential as a dual therapeutic and imaging contrast agent . This innovative approach combines the compound's anti-cancer properties with capabilities for medical imaging, potentially allowing for simultaneous treatment and monitoring of cancer. Such theranostic (therapy + diagnostic) applications represent an emerging area in cancer research, aiming to provide more personalized and efficient treatment strategies. The development of platinum-based compounds for this dual role could lead to improved methods for tracking drug distribution, assessing tumor response, and optimizing treatment regimens in individual patients.
Structure-Activity Relationship Studies
Comparison with Related Platinum Compounds
Understanding how Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- relates to other platinum-based compounds provides valuable context for its properties and potential applications.
Structural Comparison with Oxaliplatin
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- and oxaliplatin share key structural features, most notably the (R,R)-cyclohexanediamine ligand coordinated to a platinum(II) center . The primary difference between these compounds lies in their leaving groups and counterions: while Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- features two aqua ligands and nitrate counterions, oxaliplatin contains an oxalate ligand that chelates to the platinum center. This structural difference affects various properties of the compounds, including solubility, stability, and reactivity in biological environments. The conversion from Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- to oxaliplatin involves replacing the aqua ligands and nitrate ions with the oxalate group, a transformation that alters the compound's pharmacokinetic properties while preserving its general mechanism of action.
Comparative Properties Table
Compound | Structure | Key Features | Primary Applications | Distinctive Properties |
---|---|---|---|---|
Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- | Pt(II) with (R,R)-cyclohexanediamine, aqua ligands, nitrate counterions | Precursor compound with potential anti-cancer activity | Oxaliplatin synthesis, potential therapeutic agent | Intermediate in pharmaceutical synthesis, dual therapeutic/imaging potential |
Oxaliplatin | Pt(II) with (R,R)-cyclohexanediamine and oxalate ligand | FDA-approved anti-cancer drug | Treatment of colorectal cancer | Effective against some cisplatin-resistant tumors, different toxicity profile |
Cisplatin | Pt(II) with ammonia ligands and chloride leaving groups | First approved platinum anti-cancer drug | Treatment of various cancers (testicular, ovarian, etc.) | High efficacy but significant nephrotoxicity |
Carboplatin | Pt(II) with ammonia ligands and cyclobutanedicarboxylate | Second-generation platinum drug | Treatment of ovarian cancer, other malignancies | Reduced nephrotoxicity compared to cisplatin |
Current Research and Future Directions
Research on Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- continues to evolve, exploring various aspects of its chemistry, biology, and potential applications in cancer treatment.
Development of Novel Derivatives
Building on the structural foundation of Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, researchers are exploring the development of novel derivatives with potentially enhanced properties . These modifications might target improved water solubility, increased cellular uptake, enhanced DNA binding, or reduced susceptibility to resistance mechanisms. Structural variations could include alterations to the cyclohexanediamine ligand, incorporation of targeting moieties for increased tumor specificity, or development of prodrug forms with improved pharmacokinetic properties. These research directions aim to expand the repertoire of platinum-based anti-cancer agents while addressing limitations of existing compounds.
Theranostic Applications
The potential of Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- as a dual therapeutic and imaging agent represents an exciting frontier in cancer research . Development in this area focuses on creating modified versions of the compound that retain anti-cancer activity while incorporating features that enable detection through imaging techniques such as MRI, PET, or fluorescence imaging. These theranostic applications could allow for real-time monitoring of drug distribution, assessment of tumor targeting efficiency, and early evaluation of treatment response. Such capabilities would contribute to more personalized cancer treatment approaches, potentially improving outcomes and reducing unnecessary exposure to ineffective therapies.
Emerging Research Areas
Research Direction | Objectives | Potential Impact | Challenges |
---|---|---|---|
Advanced Synthesis Methods | Develop more efficient, environmentally friendly synthetic routes | Improved availability, reduced costs | Maintaining stereochemical purity, scaling up processes |
Novel Derivatives | Create compounds with enhanced properties | Overcome limitations of current platinum drugs | Balancing modifications with preservation of anti-cancer activity |
Combination Therapy | Identify synergistic drug combinations | Improved efficacy, reduced resistance | Complex pharmacological interactions, optimizing dosing |
Targeted Delivery Systems | Develop tumor-specific delivery methods | Reduced systemic toxicity, enhanced efficacy | Designing stable delivery vehicles, achieving tumor selectivity |
Theranostic Applications | Create dual therapeutic/diagnostic agents | Personalized treatment monitoring | Integrating imaging capabilities without compromising therapy |
Resistance Mechanisms | Understand and overcome platinum resistance | Effective therapy for resistant cancers | Complex cellular adaptations, multiple resistance pathways |
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